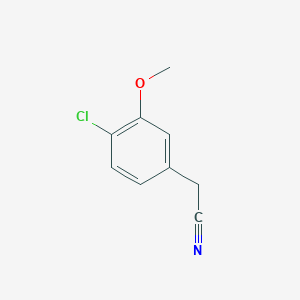

2-(4-Chloro-3-methoxyphenyl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(4-chloro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSGKJSNVLAMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607460 | |

| Record name | (4-Chloro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-21-1 | |

| Record name | 4-Chloro-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-(4-Chloro-3-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, a representative synthesis protocol, and its applications in drug discovery and development.

Core Compound Information

CAS Number: 13726-21-1[1][2][3]

Molecular Formula: C₉H₈ClNO[2]

Molecular Weight: 181.62 g/mol [1]

IUPAC Name: 2-(4-chloro-3-methoxyphenyl)acetonitrile[1]

Synonyms: Benzeneacetonitrile, 4-chloro-3-methoxy-[2]

Chemical and Physical Properties

| Property | Value | Reference | Comparative Data: (3-Methoxyphenyl)acetonitrile |

| Physical State | Solid | [1] | Clear colorless to slightly yellow liquid |

| Purity | ≥98% | [1] | 99% |

| Melting Point | Data not available | 8°C | |

| Boiling Point | Data not available | 164 °C | |

| Density | Data not available | 1.054 g/mL at 25 °C |

Synthesis and Experimental Protocols

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a valuable building block in organic synthesis. While a specific, detailed protocol for its synthesis is not widely published, a representative method can be adapted from established procedures for analogous phenylacetonitriles, such as the cyanation of a corresponding benzyl halide.

Representative Synthesis Protocol: Cyanation of 4-(Chloromethyl)-1-chloro-2-methoxybenzene

This protocol is a proposed synthetic route based on standard chemical transformations.

Materials:

-

4-(Chloromethyl)-1-chloro-2-methoxybenzene

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent

-

Water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a well-ventilated fume hood, dissolve 4-(Chloromethyl)-1-chloro-2-methoxybenzene (1 equivalent) in DMSO.

-

Add sodium cyanide (1.1-1.2 equivalents) to the solution.

-

Heat the reaction mixture with stirring and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-(4-Chloro-3-methoxyphenyl)acetonitrile by recrystallization or column chromatography.

Applications in Drug Discovery and Development

2-(4-Chloro-3-methoxyphenyl)acetonitrile serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.[4] Its utility also extends to agrochemical research for the development of pesticides and herbicides.[4]

The substituted phenylacetonitrile scaffold is a versatile starting point for the synthesis of a wide range of bioactive compounds. The presence of the chloro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

While specific drugs derived directly from 2-(4-Chloro-3-methoxyphenyl)acetonitrile are not prominently documented, the general importance of the chloro and methoxy-substituted phenyl motif in medicinal chemistry is well-established. These groups can modulate properties such as metabolic stability, receptor binding affinity, and bioavailability.

As a versatile intermediate, 2-(4-Chloro-3-methoxyphenyl)acetonitrile can be utilized in various chemical reactions to introduce additional functional groups and build more complex molecular architectures. This allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its utility as a scaffold for the generation of diverse molecular structures makes it a compound of interest for researchers and scientists engaged in the discovery and development of new therapeutic agents and other bioactive molecules. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this versatile building block.

References

2-(4-Chloro-3-methoxyphenyl)acetonitrile molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the molecular structure and properties of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of drugs targeting neurological and cardiovascular disorders.

Molecular and Chemical Data

The fundamental properties of 2-(4-Chloro-3-methoxyphenyl)acetonitrile are summarized in the table below, providing a ready reference for researchers.

| Property | Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol [1] |

| CAS Number | 13726-21-1[1] |

Molecular Structure

The structure of 2-(4-Chloro-3-methoxyphenyl)acetonitrile features a phenyl ring substituted with a chloro group at the 4th position and a methoxy group at the 3rd position. A cyanomethyl group (-CH₂CN) is attached to the 1st position of the phenyl ring. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Caption: Molecular structure of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile are proprietary to various research and manufacturing entities. However, general synthetic routes often involve the cyanation of a corresponding benzyl halide or the reaction of a substituted benzaldehyde with a cyanide source.

A plausible, though generalized, experimental workflow for its synthesis is outlined below. This diagram is for illustrative purposes and does not represent a specific, validated protocol.

Caption: Generalized workflow for the synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

References

Spectroscopic and Synthetic Profile of 2-(4-Chloro-3-methoxyphenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the chemical intermediate, 2-(4-Chloro-3-methoxyphenyl)acetonitrile. Due to the limited availability of published experimental data for this specific compound, this document outlines a probable synthetic route based on established chemical literature for analogous compounds and presents the expected spectroscopic data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule in drug discovery and development.

Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

A plausible and efficient method for the synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile involves a two-step process starting from the commercially available 4-chloro-3-methoxybenzyl alcohol. This approach, adapted from established procedures for similar phenylacetonitriles, involves the conversion of the benzyl alcohol to the corresponding benzyl chloride, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-methoxybenzyl chloride

In a well-ventilated fume hood, 4-chloro-3-methoxybenzyl alcohol (1 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane, and cooled in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-chloro-3-methoxybenzyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

The crude 4-chloro-3-methoxybenzyl chloride (1 equivalent) is dissolved in a polar aprotic solvent like acetone or dimethylformamide (DMF). To this solution, sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide are added. The reaction mixture is heated to reflux and stirred vigorously for several hours. Progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-(4-Chloro-3-methoxyphenyl)acetonitrile. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(4-Chloro-3-methoxyphenyl)acetonitrile

| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.3 | d | 1H | H-5 |

| Aromatic-H | ~6.9 | d | 1H | H-2 |

| Aromatic-H | ~6.8 | dd | 1H | H-6 |

| Methoxy (-OCH₃) | ~3.9 | s | 3H | -OCH₃ |

| Methylene (-CH₂CN) | ~3.7 | s | 2H | -CH₂CN |

| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C-Cl | ~155 | C-4 |

| Aromatic C-O | ~150 | C-3 |

| Aromatic C-H | ~130 | C-5 |

| Aromatic C-CH₂ | ~128 | C-1 |

| Aromatic C-H | ~115 | C-6 |

| Nitrile (-CN) | ~117 | -CN |

| Aromatic C-H | ~112 | C-2 |

| Methoxy (-OCH₃) | ~56 | -OCH₃ |

| Methylene (-CH₂CN) | ~23 | -CH₂CN |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for 2-(4-Chloro-3-methoxyphenyl)acetonitrile

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2250 | Medium |

| C-H (Aromatic) | ~3100-3000 | Medium |

| C-H (Aliphatic) | ~2950-2850 | Medium |

| C=C (Aromatic) | ~1600, 1500 | Medium to Strong |

| C-O (Aryl Ether) | ~1250 | Strong |

| C-Cl | ~800-600 | Strong |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 2-(4-Chloro-3-methoxyphenyl)acetonitrile

| Ion | Predicted m/z | Notes |

| [M]⁺ | 181/183 | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| [M-CH₂CN]⁺ | 140/142 | Loss of the acetonitrile group. |

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of a chemical compound like 2-(4-Chloro-3-methoxyphenyl)acetonitrile follows a logical progression from synthesis to purification and subsequent spectroscopic analysis to confirm its identity and purity.

Caption: General workflow for the synthesis and spectroscopic characterization.

This diagram illustrates the sequential process from the initial chemical synthesis through purification to the final spectroscopic analyses required to confirm the structure and purity of the target compound. Each spectroscopic technique provides unique and complementary information essential for unambiguous characterization.

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile from 4-chloro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic route for the preparation of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 4-chloro-3-methoxybenzaldehyde. This document details the underlying chemical principles, a robust experimental protocol, and relevant physicochemical and spectroscopic data.

Introduction

2-(4-Chloro-3-methoxyphenyl)acetonitrile serves as a key building block in the synthesis of a variety of more complex molecules with potential therapeutic or biological activity. Its structure, featuring a substituted phenylacetonitrile moiety, is a common scaffold in medicinal chemistry. This guide outlines a practical and efficient one-pot synthesis from 4-chloro-3-methoxybenzaldehyde, proceeding through an aldoxime intermediate which is dehydrated in situ.

Synthetic Pathway

The conversion of 4-chloro-3-methoxybenzaldehyde to 2-(4-Chloro-3-methoxyphenyl)acetonitrile is typically achieved in a one-pot reaction. The process involves two key stages: the formation of the corresponding aldoxime and its subsequent dehydration to the nitrile.

Stage 1: Aldoxime Formation The reaction is initiated by the condensation of the aldehyde with hydroxylamine hydrochloride. The carbonyl group of the aldehyde reacts with hydroxylamine to form an oxime, with the elimination of a water molecule. This reaction is often facilitated by a mild base to neutralize the hydrochloric acid liberated from the hydroxylamine salt.

Stage 2: Dehydration of the Aldoxime The intermediate aldoxime is then dehydrated to yield the desired nitrile. This elimination of water can be promoted by various dehydrating agents or by heating in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO).

The overall synthetic transformation is depicted in the following diagram:

Caption: Synthetic pathway from 4-chloro-3-methoxybenzaldehyde to 2-(4-chloro-3-methoxyphenyl)acetonitrile.

Experimental Protocol

This protocol is adapted from general procedures for the one-pot synthesis of nitriles from aldehydes.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 4-Chloro-3-methoxybenzaldehyde | ≥98% | Sigma-Aldrich |

| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Water | Deionized | In-house |

| Brine (saturated NaCl solution) | - | In-house |

| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |

3.2. Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filter funnel and filter paper

3.3. Reaction Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methoxybenzaldehyde (1.0 equivalent).

-

Addition of Reagents: Add dimethyl sulfoxide (DMSO) to dissolve the aldehyde. Then, add hydroxylamine hydrochloride (approximately 1.5 to 2.0 equivalents).

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash successively with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

3.4. Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of the target compound, 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

| Property | Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Appearance | Expected to be a solid or oil |

| Expected Yield | 80-95% (based on similar reactions) |

| Purity | >95% after purification |

| Expected IR (cm⁻¹) | ~2250 (C≡N stretch), ~1600, 1500 (C=C aromatic) |

| Expected ¹H NMR (CDCl₃, δ ppm) | ~3.9 (s, 3H, OCH₃), ~3.7 (s, 2H, CH₂), ~6.9-7.3 (m, 3H, Ar-H) |

| Expected ¹³C NMR (CDCl₃, δ ppm) | ~155 (C-O), ~130 (C-Cl), ~118-130 (Ar-C), ~117 (CN), ~56 (OCH₃), ~23 (CH₂) |

| Expected MS (m/z) | 181/183 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |

Note: The spectroscopic data are estimations based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual values may vary.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Handle with care.

-

Hydroxylamine hydrochloride is corrosive and toxic. Avoid inhalation and contact with skin and eyes.

-

Standard procedures for handling organic solvents should be followed.

Conclusion

The one-pot synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile from 4-chloro-3-methoxybenzaldehyde via an aldoxime intermediate presents an efficient and practical route for obtaining this valuable chemical intermediate. The described protocol, which utilizes readily available reagents and standard laboratory techniques, can be readily implemented in a research or drug development setting. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

An In-depth Technical Guide to the Reactivity and Functional Groups of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and functional group characteristics of 2-(4-Chloro-3-methoxyphenyl)acetonitrile. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its chemical behavior is paramount for its effective utilization.[1] This document details the reactivity of its nitrile, aromatic, and benzylic functionalities, supported by predictive spectroscopic data and detailed experimental protocols for its principal transformations. The information presented is curated to support researchers and professionals in drug development and synthetic chemistry.

Chemical and Physical Properties

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a polysubstituted aromatic compound. Its structure incorporates a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| CAS Number | 13726-21-1 | [1] |

| Appearance | Predicted: White to off-white solid or oil | - |

| Boiling Point | Predicted: > 200 °C at 760 mmHg | - |

| Melting Point | Not available | - |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H (ortho to -CH₂CN, meta to -Cl) |

| ~7.2 | dd | 1H | Ar-H (ortho to -Cl, meta to -CH₂CN) |

| ~7.0 | d | 1H | Ar-H (ortho to -OCH₃, meta to -CH₂CN) |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.7 | s | 2H | -CH₂CN |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~156 | Ar-C (-OCH₃) |

| ~135 | Ar-C (-Cl) |

| ~131 | Ar-CH |

| ~130 | Ar-C (-CH₂CN) |

| ~118 | -C≡N |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~56 | -OCH₃ |

| ~23 | -CH₂CN |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N stretch (nitrile) |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~800-850 | C-Cl stretch |

Mass Spectrometry

| m/z | Fragmentation |

| 181/183 | [M]⁺ (molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 146 | [M - Cl]⁺ |

| 141 | [M - CH₂CN]⁺ |

| 116 | [M - Cl - OCH₃]⁺ |

Reactivity of Functional Groups

The reactivity of 2-(4-Chloro-3-methoxyphenyl)acetonitrile is governed by its three key functional regions: the nitrile group, the substituted aromatic ring, and the acidic α-protons of the acetonitrile moiety.

Nitrile Group

The carbon-nitrogen triple bond is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-chloro-3-methoxyphenyl)acetic acid, or the amide as an intermediate.[6][7]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 2-(4-chloro-3-methoxyphenyl)ethanamine.[8][9]

Aromatic Ring

The chloro and methoxy substituents influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director.[2][10] The directing effects are cooperative towards the 2- and 6-positions and competitive at the 5-position.

-

Electrophilic Aromatic Substitution: Further substitution will be directed to the positions ortho and para to the activating methoxy group, with the position ortho to the methoxy and meta to the chloro group being the most likely site of substitution.[6][10]

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group can facilitate nucleophilic aromatic substitution under certain conditions, though this is generally less favorable than electrophilic substitution.[11][12]

α-Protons

The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile.[13]

-

Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides, allowing for the formation of a new carbon-carbon bond at the α-position.[7][14]

Experimental Protocols

The following are representative protocols for key transformations of substituted phenylacetonitriles and can be adapted for 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

This protocol is adapted from the synthesis of similar substituted phenylacetonitriles.[15]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-chloro-3-methoxybenzyl chloride (1.0 eq) to a suitable solvent such as acetone or ethanol.

-

Addition of Cyanide: Add a solution of sodium cyanide (1.1 eq) in water dropwise to the stirred solution of the benzyl chloride.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Hydrolysis to 2-(4-Chloro-3-methoxyphenyl)acetic Acid

This protocol is a general procedure for the hydrolysis of nitriles.[16]

-

Reaction Setup: To a solution of 2-(4-chloro-3-methoxyphenyl)acetonitrile (1.0 eq) in ethanol, add an aqueous solution of a strong base such as sodium hydroxide (2.0 eq).

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1-2.

-

Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry to obtain the product.

Reduction to 2-(4-Chloro-3-methoxyphenyl)ethanamine

This protocol is based on the standard procedure for the reduction of nitriles using LiAlH₄.[8][17]

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 2-(4-chloro-3-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Filter the resulting solid and wash with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine.

α-Alkylation

This protocol is a general method for the alkylation of phenylacetonitriles.[7][14]

-

Carbanion Formation: In a dry, nitrogen-flushed flask, dissolve 2-(4-chloro-3-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.

-

Alkylation: After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide) (1.1 eq) dropwise at -78 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by column chromatography.

Visualizations

Signaling Pathways and Workflows

As a synthetic intermediate, 2-(4-Chloro-3-methoxyphenyl)acetonitrile is not typically involved in biological signaling pathways itself. However, its derivatives are designed to interact with such pathways. The following diagram illustrates a general workflow for its use in drug discovery.

Caption: Synthetic workflow for generating diverse compounds from the starting material for biological screening.

Core Reactivity Diagram

The following diagram illustrates the key reactive sites of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

Caption: Key reactive sites on the 2-(4-Chloro-3-methoxyphenyl)acetonitrile molecule.

Conclusion

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a versatile synthetic intermediate with multiple reactive centers that can be selectively manipulated to generate a diverse range of complex molecules. A comprehensive understanding of the reactivity of its nitrile, aromatic, and benzylic functionalities is crucial for its strategic application in the synthesis of novel compounds with potential therapeutic or agrochemical value. The predictive data and generalized protocols provided in this guide serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 5. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. employees.oneonta.edu [employees.oneonta.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 14. helios.eie.gr [helios.eie.gr]

- 15. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Potential Applications of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a versatile bifunctional building block in organic synthesis. Its chemical structure, featuring a reactive nitrile group, an active methylene bridge, and a substituted phenyl ring, presents multiple opportunities for molecular elaboration. This guide provides a comprehensive overview of its synthetic potential, with a primary focus on its role as a key intermediate in the synthesis of the dual Src/Abl kinase inhibitor, Bosutinib. Furthermore, this document details other potential synthetic transformations, including hydrolysis, reduction, and reactions involving the active methylene group. Experimental protocols, quantitative data from analogous reactions, and a visualization of the relevant biological signaling pathway are provided to support further research and development.

Introduction

Substituted arylacetonitriles are a class of organic compounds of significant interest in medicinal chemistry and materials science due to the synthetic versatility of the nitrile functionality and the diverse substitution patterns possible on the aromatic ring. 2-(4-Chloro-3-methoxyphenyl)acetonitrile, in particular, has emerged as a crucial intermediate in the synthesis of complex heterocyclic scaffolds, most notably in the pharmaceutical industry. The presence of a chlorine atom and a methoxy group on the phenyl ring influences the reactivity of the molecule and provides handles for further functionalization, making it a valuable precursor for a range of target molecules.

Core Synthetic Transformations

The synthetic utility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile arises from three primary reactive sites: the nitrile group, the active methylene group, and the aromatic ring.

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of nucleophilic attacks.

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a key precursor for the synthesis of esters, amides, and other carboxylic acid derivatives. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile (General Procedure)

-

Materials: 2-(4-Chloro-3-methoxyphenyl)acetonitrile, sulfuric acid (or sodium hydroxide), ethanol (co-solvent), water, hydrochloric acid (for workup if using basic conditions).

-

Procedure (Acid-Catalyzed):

-

Dissolve 2-(4-Chloro-3-methoxyphenyl)acetonitrile in a mixture of ethanol and water.

-

Add a stoichiometric excess of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Procedure (Base-Catalyzed):

-

Dissolve 2-(4-Chloro-3-methoxyphenyl)acetonitrile in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide pellets.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2.

-

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The reduction of the nitrile group to a primary amine is a crucial step for introducing a basic nitrogenous center, a common feature in many pharmaceutical compounds. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Reduction of 2-(4-Chloro-3-methoxyphenyl)acetonitrile (General Procedure)

-

Materials: 2-(4-Chloro-3-methoxyphenyl)acetonitrile, lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, anhydrous diethyl ether or tetrahydrofuran (for LiAlH₄), ethanol (for catalytic hydrogenation), water, sodium hydroxide solution.

-

Procedure (with LiAlH₄):

-

To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the primary amine.

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 2-(4-Chloro-3-methoxyphenyl)acetonitrile in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel (or palladium on carbon).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat as required.

-

Monitor the reaction by hydrogen uptake.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the amine.

-

Reactions of the Active Methylene Group

The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a suitable base to form a carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.

The carbanion generated from 2-(4-Chloro-3-methoxyphenyl)acetonitrile can be alkylated with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position.

Experimental Protocol: α-Alkylation of 2-(4-Chloro-3-methoxyphenyl)acetonitrile (General Procedure)

-

Materials: 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a strong base (e.g., sodium hydride, sodium amide), an alkyl halide (e.g., methyl iodide, benzyl bromide), anhydrous solvent (e.g., THF, DMF).

-

Procedure:

-

To a stirred suspension of the base in the anhydrous solvent under an inert atmosphere, add a solution of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in the same solvent dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

The active methylene group can undergo condensation reactions with aldehydes and ketones, such as in the Knoevenagel condensation, to form α,β-unsaturated nitriles.

Experimental Protocol: Knoevenagel Condensation (General Procedure)

-

Materials: 2-(4-Chloro-3-methoxyphenyl)acetonitrile, an aldehyde or ketone, a weak base catalyst (e.g., piperidine, ammonium acetate), a suitable solvent (e.g., ethanol, toluene).

-

Procedure:

-

Dissolve 2-(4-Chloro-3-methoxyphenyl)acetonitrile and the carbonyl compound in the solvent.

-

Add a catalytic amount of the base.

-

Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Application in the Synthesis of Bioactive Molecules: Bosutinib

The most prominent application of 2-(4-Chloro-3-methoxyphenyl)acetonitrile is as a key starting material in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia.[1] The synthesis involves the construction of the 4-anilino-3-quinolinecarbonitrile core.

Synthetic Pathway to Bosutinib

While specific, detailed, one-pot procedures are proprietary, the general synthetic strategy involves the following key transformations starting from an aniline derivative and a β-ketoacetonitrile equivalent which can be conceptually derived from 2-(4-Chloro-3-methoxyphenyl)acetonitrile. A plausible conceptual pathway involves the construction of a quinoline ring system.

Caption: Conceptual synthetic workflow to Bosutinib.

Biological Target: Src/Abl Kinase Signaling Pathway

Bosutinib exerts its therapeutic effect by inhibiting the Src and Abl tyrosine kinases. In chronic myeloid leukemia, the Bcr-Abl fusion protein exhibits constitutively active kinase activity, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of these kinases, Bosutinib inhibits downstream signaling pathways crucial for tumor cell growth.

Caption: Simplified Src/Abl kinase signaling pathway inhibited by Bosutinib.

Quantitative Data

Specific quantitative data for reactions of 2-(4-Chloro-3-methoxyphenyl)acetonitrile are not extensively reported in publicly available literature. The following table summarizes typical yields for analogous transformations of substituted arylacetonitriles.

| Reaction Type | Substrate (Analogous) | Reagents and Conditions | Product | Yield (%) |

| Hydrolysis (Acidic) | 4-Bromophenylacetonitrile | 50% H₂SO₄, reflux | 4-Bromophenylacetic acid | 85-95 |

| Hydrolysis (Basic) | 4-Methoxyphenylacetonitrile | NaOH (aq), reflux, then H₃O⁺ | 4-Methoxyphenylacetic acid | 75-90 |

| Reduction (LiAlH₄) | 4-Bromophenylacetonitrile | LiAlH₄, THF, reflux | 2-(4-Bromophenyl)ethan-1-amine | 80-95 |

| Reduction (Catalytic) | Phenylacetonitrile | H₂, Raney Ni, EtOH | 2-Phenylethan-1-amine | >90 |

| Alkylation | Phenylacetonitrile | NaH, CH₃I, THF | 2-Phenylpropanenitrile | 80-90 |

| Knoevenagel Condensation | Phenylacetonitrile | Benzaldehyde, Piperidine, EtOH, reflux | α-Phenylcinnamonitrile | 85-95 |

Conclusion

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a valuable and versatile intermediate in organic synthesis. Its primary documented application is in the synthesis of the anticancer drug Bosutinib, highlighting its importance in the pharmaceutical industry. The reactivity of its nitrile and active methylene groups allows for a wide range of synthetic transformations, providing access to a variety of functionalized molecules. While specific experimental data for this compound is limited, the established chemistry of analogous arylacetonitriles provides a strong foundation for its further exploration in the development of novel bioactive compounds and functional materials. This guide serves as a technical resource to facilitate and inspire future research into the applications of this promising building block.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Phenylacetonitriles

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetonitriles are a critical class of chemical intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their versatile reactivity, stemming from the activated benzylic protons and the readily transformable nitrile group, makes them invaluable building blocks in organic synthesis. This technical guide provides an in-depth review of the most pertinent and contemporary methods for the synthesis of these vital compounds, with a focus on practical experimental protocols, comparative data, and mechanistic understanding.

Cyanation of Aryl and Benzyl Halides

A primary and well-established strategy for the synthesis of phenylacetonitriles involves the introduction of a cyanide group onto a phenyl or benzyl scaffold via nucleophilic substitution.

The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles through the cyanation of aryl halides.[1] This reaction traditionally involves the use of a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent.[1][2]

Mechanism: The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile.[2]

Advancements: A significant improvement to the classical conditions is the use of L-proline as a promoter. This modification allows the reaction to proceed at significantly lower temperatures (80–120 °C), making it compatible with more sensitive substrates.[3][4]

Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Reaction [4]

-

To a reaction vessel, add the aryl bromide (1.0 mmol), copper(I) cyanide (1.2 mmol), and L-proline (1.0 mmol).

-

Add dimethylformamide (DMF) (3 mL) as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 45 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.

Quantitative Data:

| Entry | Aryl Halide | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | L-Proline | DMF | 120 | 45 | 81 |

| 2 | 1-Bromo-4-nitrobenzene | L-Proline | DMF | 120 | 45 | 75 |

| 3 | 1-Bromo-4-chlorobenzene | L-Proline | DMF | 120 | 45 | 72 |

| 4 | 2-Bromonaphthalene | L-Proline | DMF | 120 | 45 | 88 |

Data adapted from Wang et al.[4]

Reaction Pathway:

Nickel-Catalyzed Cyanation of Benzyl Chlorides

A more direct route to phenylacetonitriles involves the cyanation of benzyl halides. Nickel-catalyzed protocols offer a mild and efficient alternative to traditional methods. A notable example is the reaction of benzyl chlorides with trimethylsilyl cyanide (TMSCN) using a Ni(cod)₂/PPh₃ catalyst system under base-free conditions.[5]

Mechanism: The proposed mechanism involves the oxidative addition of the benzyl chloride to a Ni(0) species, forming a benzyl-Ni(II) complex. Transmetalation with TMSCN followed by reductive elimination yields the phenylacetonitrile product and regenerates the Ni(0) catalyst.

Experimental Protocol: Nickel-Catalyzed Cyanation of Benzyl Chloride [5]

-

In a glovebox, add Ni(cod)₂ (0.025 mmol) and PPh₃ (0.05 mmol) to a reaction tube.

-

Add dioxane (1 mL) and stir the mixture for 10 minutes at room temperature.

-

Add benzyl chloride (0.5 mmol) and trimethylsilyl cyanide (TMSCN) (0.6 mmol).

-

Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Quantitative Data:

| Entry | Benzyl Chloride | Yield (%) |

| 1 | Benzyl chloride | 97 |

| 2 | 4-Methylbenzyl chloride | 96 |

| 3 | 4-Methoxybenzyl chloride | 94 |

| 4 | 4-Chlorobenzyl chloride | 85 |

| 5 | 2-Chlorobenzyl chloride | 75 |

Data adapted from Satoh and Obora.[5]

Catalytic Cycle:

References

An In-depth Technical Guide to 2-(4-Chloro-3-methoxyphenyl)acetonitrile: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its discovery and historical development, outlines established and potential synthesis protocols, and presents its known physicochemical properties. Furthermore, this guide explores the applications of this compound and its derivatives, supported by experimental methodologies and logical workflows for future research and development.

Introduction

2-(4-Chloro-3-methoxyphenyl)acetonitrile, with the CAS Registry Number 13726-21-1, is a substituted phenylacetonitrile that has garnered interest as a versatile building block in organic synthesis. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile group, offers multiple reactive sites for the construction of more complex molecules. This guide will delve into the technical aspects of this compound, providing a foundational resource for professionals in chemical research and drug development.

Discovery and History

The primary utility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile lies in its role as a key intermediate in the synthesis of a range of more complex molecules. Its structure is particularly suited for the development of pharmaceutical and agrochemical agents.[1] The presence of the chloro and methoxy groups on the phenyl ring allows for specific molecular interactions and metabolic profiles in the resulting final products.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(4-Chloro-3-methoxyphenyl)acetonitrile is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 13726-21-1 | [2] |

| Molecular Formula | C₉H₈ClNO | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| IUPAC Name | 2-(4-chloro-3-methoxyphenyl)acetonitrile | [2] |

Further characterization data, such as melting point and detailed NMR spectra, are not consistently reported in publicly accessible databases and would require experimental determination.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the initial synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile is not widely published, a general and logical synthetic pathway can be inferred from established methods for analogous compounds. The most common route for the synthesis of substituted phenylacetonitriles involves the cyanation of a corresponding benzyl halide.

Logical Synthetic Workflow

The synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile would logically proceed from 4-chloro-3-methoxybenzyl chloride. This precursor can be reacted with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent to yield the desired product.

Caption: Proposed synthetic pathway to 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common methods for the synthesis of similar phenylacetonitriles and should be adapted and optimized for specific laboratory conditions.

Materials:

-

4-Chloro-3-methoxybenzyl chloride

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 4-chloro-3-methoxybenzyl chloride (1 equivalent) in DMF.

-

Add sodium cyanide (1.1-1.2 equivalents) to the solution. Caution: Cyanide salts are highly toxic.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

Applications in Research and Development

2-(4-Chloro-3-methoxyphenyl)acetonitrile serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, providing a versatile handle for molecular elaboration.

Pharmaceutical Applications

While specific drugs derived directly from this intermediate are not prominently documented, the 4-chloro-3-methoxyphenyl moiety is present in various biologically active compounds. The structural motif can be found in molecules targeting a range of receptors and enzymes. The development of novel derivatives could lead to new therapeutic agents.

Agrochemical Applications

The synthesis of herbicides and pesticides often involves intermediates with halogenated and ether-linked phenyl rings. A patent for the synthesis of herbicidal compounds utilizes a structurally similar intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, for the preparation of 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid.[3] This suggests a potential application pathway for 2-(4-Chloro-3-methoxyphenyl)acetonitrile in the development of new agrochemicals.

Logical Workflow for Derivative Synthesis

The following diagram illustrates the potential synthetic transformations of 2-(4-Chloro-3-methoxyphenyl)acetonitrile to generate a library of derivatives for biological screening.

Caption: Potential synthetic pathways for derivative synthesis from the core compound.

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature linking 2-(4-Chloro-3-methoxyphenyl)acetonitrile to specific signaling pathways. However, the biological activity of its potential derivatives would be determined by their interaction with various cellular targets. For instance, if derivatives were designed as kinase inhibitors, they would modulate phosphorylation cascades within signaling pathways. Future research into the biological effects of novel compounds synthesized from this intermediate would need to include target identification and pathway analysis to elucidate their mechanism of action.

Conclusion

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While its own discovery and history are not extensively documented, its value lies in its versatile chemical structure, which allows for the synthesis of a diverse range of more complex molecules. This guide has provided a summary of its known properties, a logical approach to its synthesis, and an overview of its potential applications. Further research is warranted to fully explore the synthetic utility and biological relevance of this compound and its derivatives.

References

A Technical Guide to the Solubility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a substituted phenylacetonitrile derivative of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. The guide details methodologies, data presentation standards, and visual workflows to aid researchers in generating reliable and comparable solubility profiles.

Introduction

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various organic molecules. Its solubility is a critical physicochemical property that influences reaction kinetics, purification strategies such as crystallization, and the formulation of final products. An understanding of its behavior in different organic solvents is essential for process optimization and the development of robust synthetic routes.

Predicted Solubility Profile

Based on the structure of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a qualitative prediction of its solubility can be made. The presence of the polar nitrile group and the ether linkage suggests that it will be soluble in polar organic solvents. The aromatic ring and the chloro-substituent contribute to its non-polar character, which may allow for some solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

| Solvent Class | Common Solvents | Predicted Solubility |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |

| Nonpolar | Hexane, Toluene | Low |

| Halogenated | Dichloromethane, Chloroform | Moderate to High |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile. The gravimetric method is a reliable and straightforward approach for obtaining quantitative solubility data.[1][2][3]

Materials and Equipment

-

2-(4-Chloro-3-methoxyphenyl)acetonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Oven

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(4-Chloro-3-methoxyphenyl)acetonitrile to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of the compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solid) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Solubility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | Record experimental data | Calculate molarity |

| e.g., Ethanol | Record experimental data | Calculate molarity |

| e.g., Acetone | Record experimental data | Calculate molarity |

| e.g., Acetonitrile | Record experimental data | Calculate molarity |

| e.g., Toluene | Record experimental data | Calculate molarity |

| e.g., Hexane | Record experimental data | Calculate molarity |

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

References

The Role of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis: A Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Synthetic Potential

The synthetic utility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile is derived from the reactivity of its key functional groups: the nitrile moiety and the substituted aromatic ring.

| Property | Value |

| CAS Number | 13726-21-1 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Appearance | Solid |

| Primary Use | Intermediate in chemical synthesis |

Table 1: Physicochemical Properties of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.[1]

The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, which are common in bioactive molecules. The substituted phenyl ring, with its chloro and methoxy groups, allows for various aromatic substitution reactions, further expanding its synthetic possibilities.

Experimental Protocols (Illustrative)

The following protocols are representative examples of how 2-(4-Chloro-3-methoxyphenyl)acetonitrile could be utilized in the synthesis of key pharmaceutical scaffolds. These are based on established methodologies for analogous compounds.

Protocol 1: Reduction of the Nitrile to a Primary Amine

This protocol outlines the synthesis of 2-(4-Chloro-3-methoxyphenyl)ethanamine, a potential precursor for various neurologically active compounds.

Materials:

-

2-(4-Chloro-3-methoxyphenyl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Sulfuric acid (H₂SO₄)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Dissolve 2-(4-Chloro-3-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude 2-(4-Chloro-3-methoxyphenyl)ethanamine, which can be further purified by distillation or chromatography.

| Reactant | Molar Ratio |

| 2-(4-Chloro-3-methoxyphenyl)acetonitrile | 1.0 |

| Lithium aluminum hydride (LiAlH₄) | 1.2 |

Table 2: Molar Ratios for Nitrile Reduction.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the synthesis of (4-Chloro-3-methoxyphenyl)acetic acid, a potential intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.

Materials:

-

2-(4-Chloro-3-methoxyphenyl)acetonitrile

-

Aqueous sulfuric acid (e.g., 50% v/v) or aqueous sodium hydroxide (e.g., 20% w/v)

-

Diethyl ether or dichloromethane

-

Concentrated hydrochloric acid (HCl) (if using basic hydrolysis)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acidic Hydrolysis):

-

In a round-bottom flask, combine 2-(4-Chloro-3-methoxyphenyl)acetonitrile and 50% aqueous sulfuric acid.

-

Heat the mixture to reflux and stir vigorously for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude (4-Chloro-3-methoxyphenyl)acetic acid, which can be purified by recrystallization.

| Component | Condition |

| Hydrolysis Agent | 50% H₂SO₄ (aq) |

| Reaction Temperature | Reflux |

| Reaction Time | 8-12 hours |

Table 3: Reaction Conditions for Acidic Hydrolysis.

Workflow for Integration in Drug Discovery

The integration of 2-(4-Chloro-3-methoxyphenyl)acetonitrile into a drug discovery pipeline would typically follow a structured workflow from initial library synthesis to the identification of lead compounds.

References

Synthetic Protocols Utilizing 2-(4-Chloro-3-methoxyphenyl)acetonitrile: A Versatile Building Block for Pharmaceutical and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(4-Chloro-3-methoxyphenyl)acetonitrile is a valuable and versatile building block in organic synthesis. Its substituted phenylacetonitrile scaffold offers multiple reactive sites, making it an attractive starting material for the synthesis of a diverse range of complex molecules. This compound serves as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders, as well as in the synthesis of novel agrochemicals.[1] The presence of the chloro and methoxy substituents on the aromatic ring, combined with the reactive nitrile and adjacent active methylene groups, allows for a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for key synthetic transformations using 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

Core Synthetic Transformations:

The synthetic utility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile stems from three primary reactive centers: the nitrile group, the active methylene group (α-carbon to the nitrile), and the aromatic ring. This allows for a wide array of chemical modifications, including hydrolysis, reduction, alkylation, and condensation reactions.

Diagram: Key Reactive Sites

Caption: Reactive centers of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.

Experimental Protocols:

The following protocols are detailed methodologies for key synthetic transformations of 2-(4-Chloro-3-methoxyphenyl)acetonitrile. These are based on established procedures for structurally similar compounds and can be adapted as necessary.

Protocol 1: Hydrolysis of the Nitrile to 2-(4-Chloro-3-methoxyphenyl)acetic acid

This protocol describes the conversion of the nitrile functionality into a carboxylic acid, a common step in the synthesis of many pharmaceutical agents.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-Chloro-3-methoxyphenyl)acetonitrile (1.0 eq.) in a mixture of ethanol and water.

-

Hydrolysis: Add a 6M aqueous solution of sodium hydroxide (NaOH) (excess, e.g., 5-10 eq.) to the flask.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. The carboxylic acid product is expected to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-Chloro-3-methoxyphenyl)acetic acid.

| Parameter | Value |

| Starting Material | 2-(4-Chloro-3-methoxyphenyl)acetonitrile |

| Key Reagents | Sodium Hydroxide, Hydrochloric Acid |

| Solvent | Ethanol/Water |

| Reaction Time | Varies (monitor by TLC) |

| Expected Yield | Good to excellent |

Protocol 2: Reduction of the Nitrile to 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine

This procedure outlines the reduction of the nitrile group to a primary amine, a key functional group in many biologically active molecules.

Methodology (using Lithium Aluminum Hydride):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 2-(4-Chloro-3-methoxyphenyl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation or chromatography.

| Parameter | Value |

| Starting Material | 2-(4-Chloro-3-methoxyphenyl)acetonitrile |

| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Time | Several hours (monitor by TLC) |

| Expected Yield | High |

Protocol 3: α-Alkylation of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

This protocol describes the alkylation of the active methylene group, allowing for the introduction of various side chains.

Methodology (General Procedure):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Chloro-3-methoxyphenyl)acetonitrile (1.0 eq.) in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or THF.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.0-1.2 eq.), portion-wise at 0 °C. Stir the mixture at this temperature for 30-60 minutes to form the carbanion.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2-(4-Chloro-3-methoxyphenyl)acetonitrile |

| Key Reagents | Strong Base (e.g., NaH, LDA), Alkyl Halide |

| Solvent | Anhydrous DMSO or THF |

| Reaction Time | Varies (monitor by TLC) |

| Expected Yield | Moderate to good |

Protocol 4: Condensation Reaction with an Ester

This protocol, adapted from a similar reaction with 4-chlorophenylacetonitrile, demonstrates the use of the active methylene group in a condensation reaction to form a β-ketonitrile.[2]

Methodology (Adapted from Organic Syntheses):

-

Base Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 eq.) in absolute ethanol.

-

Reaction: While the sodium ethoxide solution is refluxing, add a mixture of 2-(4-Chloro-3-methoxyphenyl)acetonitrile (1.0 eq.) and an ester (e.g., ethyl acetate, 1.2 eq.) dropwise over a period of 1 hour.

-

Reflux: Continue to reflux the reaction mixture for an additional 3 hours.

-

Work-up: Cool the reaction mixture and pour it into cold water. Extract the aqueous alkaline mixture with ether to remove any unreacted ester.

-

Acidification and Extraction: Acidify the aqueous layer with cold 10% hydrochloric acid and extract the product with ether.

-

Purification: Wash the ether solution with water, then with a 10% sodium bicarbonate solution, and again with water. Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield the crude product. The product can be further purified by recrystallization.[2]

| Parameter | Value |

| Starting Material | 2-(4-Chloro-3-methoxyphenyl)acetonitrile |

| Key Reagents | Sodium Ethoxide, Ester (e.g., Ethyl Acetate) |

| Solvent | Absolute Ethanol |

| Reaction Time | ~4 hours |

| Reported Yield (for analogous reaction) | 86-92% (crude), 74-82% (recrystallized)[2] |

Application in Kinase Inhibitor Synthesis:

Substituted phenylacetonitriles are important precursors in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on 2-(4-Chloro-3-methoxyphenyl)acetonitrile make it a suitable starting point for the synthesis of inhibitors targeting non-receptor tyrosine kinases like Src and Abl.[3][4] Aberrant activation of these kinases is implicated in the progression of various cancers by promoting cell proliferation, migration, and survival.[3][5]

Src and Abl Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Src and Abl kinases, highlighting their role in cancer progression.

Caption: A simplified diagram of the Src and Abl signaling cascade.

This pathway illustrates how external signals can activate receptor tyrosine kinases, which in turn activate Src and subsequently Abl.[4][5] These kinases then phosphorylate a variety of downstream targets that regulate critical cellular processes, which, when dysregulated, contribute to cancer. The development of small molecule inhibitors that target Src and Abl is a key strategy in cancer therapy. The synthetic versatility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile makes it a valuable precursor for creating libraries of such potential inhibitors for drug discovery programs.

References

- 1. 2-(4-Chloro-3-methoxyphenyl)acetonitrile [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Src and Abl as Therapeutic Targets in Lung Cancer: Opportunities for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of ABL Kinases in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in Agrochemical Synthesis: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals